molecular formula C11H12N2O7 B12079076 6-METHOXYCARBONYL-O-2,2'-ANHYDRO-beta-D-ARABINOFURANOSYL URACIL

6-METHOXYCARBONYL-O-2,2'-ANHYDRO-beta-D-ARABINOFURANOSYL URACIL

Katalognummer: B12079076
Molekulargewicht: 284.22 g/mol
InChI-Schlüssel: GHWRPIWERNQUAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-METHOXYCARBONYL-O-2,2’-ANHYDRO-beta-D-ARABINOFURANOSYL URACIL typically involves the reaction of uracil derivatives with arabinofuranosyl donors under anhydrous conditions. The reaction is often catalyzed by Lewis acids such as boron trifluoride etherate. The process requires precise control of temperature and pH to ensure the formation of the desired anhydro compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification is achieved through crystallization and chromatography techniques to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-METHOXYCARBONYL-O-2,2’-ANHYDRO-beta-D-ARABINOFURANOSYL URACIL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various uracil derivatives and nucleoside analogs, which have significant biological activities .

Wissenschaftliche Forschungsanwendungen

6-METHOXYCARBONYL-O-2,2’-ANHYDRO-beta-D-ARABINOFURANOSYL URACIL has a wide range of applications in scientific research:

Wirkmechanismus

The antiviral activity of 6-METHOXYCARBONYL-O-2,2’-ANHYDRO-beta-D-ARABINOFURANOSYL URACIL is primarily due to its ability to inhibit viral DNA polymerase. This inhibition prevents the replication of viral DNA, thereby reducing the spread of the virus. The compound targets the viral DNA synthesis pathway, making it effective against DNA viruses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2’-Anhydro-6-methoxycarbonyl-beta-D-arabinofuranosyl uracil
  • Arabino-2,2’-anhydro-orotidine methyl ester

Uniqueness

6-METHOXYCARBONYL-O-2,2’-ANHYDRO-beta-D-ARABINOFURANOSYL URACIL stands out due to its high specificity and efficacy against DNA viruses. Its unique structure allows it to effectively inhibit viral DNA polymerase, making it a valuable compound in antiviral research.

Eigenschaften

Molekularformel

C11H12N2O7

Molekulargewicht

284.22 g/mol

IUPAC-Name

methyl 5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate

InChI

InChI=1S/C11H12N2O7/c1-18-10(17)4-2-6(15)12-11-13(4)9-8(20-11)7(16)5(3-14)19-9/h2,5,7-9,14,16H,3H2,1H3

InChI-Schlüssel

GHWRPIWERNQUAK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=O)N=C2N1C3C(O2)C(C(O3)CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.